molecular formula C45H86O6 B1681580 Trimyristin CAS No. 555-45-3

Trimyristin

Cat. No.: B1681580
CAS No.: 555-45-3
M. Wt: 723.2 g/mol
InChI Key: DUXYWXYOBMKGIN-UHFFFAOYSA-N
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Description

Trimyristin is a triglyceride obtained by formal acylation of the three hydroxy groups of glycerol by myristic (tetradecanoic) acid. It is a triglyceride and a tetradecanoate ester.
This compound is a natural product found in Horsfieldia glabra, Staudtia kamerunensis, and other organisms with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Mechanism of Action

Target of Action

Trimyristin is a saturated fat and the triglyceride of myristic acid . It is found naturally in many vegetable fats and oils

Mode of Action

This compound, like other triglycerides, is broken down or hydrolyzed by pancreatic lipases in the digestive system into glycerol and fatty acids, which are then absorbed by the body . These components are used in various metabolic processes, including energy production and synthesis of cell membranes and signaling molecules.

Biochemical Pathways

The breakdown of this compound involves the hydrolysis of ester bonds, a process catalyzed by lipase enzymes. The resulting myristic acid can be further metabolized through β-oxidation, a process that occurs in the mitochondria and generates acetyl-CoA. Acetyl-CoA can then enter the citric acid cycle (also known as the Krebs cycle or TCA cycle), leading to the production of ATP, the body’s main energy currency .

Pharmacokinetics

As a dietary fat, the absorption, distribution, metabolism, and excretion (ADME) of this compound are part of normal fat digestion and metabolism. After ingestion, this compound is emulsified by bile salts in the small intestine, which increases its accessibility to pancreatic lipases. The resulting monoglycerides and free fatty acids are absorbed by enterocytes in the intestinal lining, reassembled into triglycerides, and incorporated into chylomicrons, which enter the lymphatic system before reaching the bloodstream .

Result of Action

The metabolism of this compound provides energy and essential components for various cellular processes. Myristic acid, one of the breakdown products of this compound, is a saturated fatty acid that can be incorporated into cellular lipids, altering the properties of cell membranes and contributing to cell signaling processes .

Action Environment

Environmental factors can influence the action and metabolism of this compound. For example, the presence of other dietary components, such as proteins and carbohydrates, can affect the rate of fat digestion and absorption. Furthermore, individual factors, such as age, health status, and genetic factors, can influence the efficiency of fat metabolism .

Properties

IUPAC Name

2,3-di(tetradecanoyloxy)propyl tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H86O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-43(46)49-40-42(51-45(48)39-36-33-30-27-24-21-18-15-12-9-6-3)41-50-44(47)38-35-32-29-26-23-20-17-14-11-8-5-2/h42H,4-41H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXYWXYOBMKGIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H86O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701014651
Record name Tetradecanoic acid, 1,2,3-propanetriyl ester
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Molecular Weight

723.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to yellowish grey solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid
Record name Glyceryl trimyristate
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Record name TG(14:0/14:0/14:0)
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CAS No.

555-45-3
Record name Trimyristin
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Record name Glyceryl trimyristate
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Record name TRIMYRISTIN
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Record name Tetradecanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester
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Record name Tetradecanoic acid, 1,2,3-propanetriyl ester
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Record name Glycerol trimyristate
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Record name TRIMYRISTIN
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Melting Point

58.5 °C
Record name TG(14:0/14:0/14:0)
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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